molecular formula C15H11Cl2F2N3O B10942513 3-Chloro-7-[chloro(difluoro)methyl]-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine

3-Chloro-7-[chloro(difluoro)methyl]-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B10942513
M. Wt: 358.2 g/mol
InChI Key: FSGRNGZYWMXUGW-UHFFFAOYSA-N
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Description

3-Chloro-7-[chloro(difluoro)methyl]-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of chloro, difluoromethyl, methoxyphenyl, and methyl groups attached to the pyrazolo[1,5-a]pyrimidine core

Preparation Methods

The synthesis of 3-Chloro-7-[chloro(difluoro)methyl]-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-Chloro-7-[chloro(difluoro)methyl]-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:

Common reagents used in these reactions include chlorinating agents, difluoromethylating agents, oxidizing agents, reducing agents, and coupling reagents like palladium catalysts.

Scientific Research Applications

3-Chloro-7-[chloro(difluoro)methyl]-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-7-[chloro(difluoro)methyl]-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar compounds to 3-Chloro-7-[chloro(difluoro)methyl]-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. These compounds may share similar chemical properties but differ in their specific activities and applications. Examples of similar compounds include:

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H11Cl2F2N3O

Molecular Weight

358.2 g/mol

IUPAC Name

3-chloro-7-[chloro(difluoro)methyl]-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H11Cl2F2N3O/c1-8-13(16)14-20-11(9-3-5-10(23-2)6-4-9)7-12(15(17,18)19)22(14)21-8/h3-7H,1-2H3

InChI Key

FSGRNGZYWMXUGW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1Cl)C3=CC=C(C=C3)OC)C(F)(F)Cl

Origin of Product

United States

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